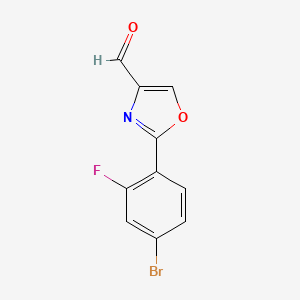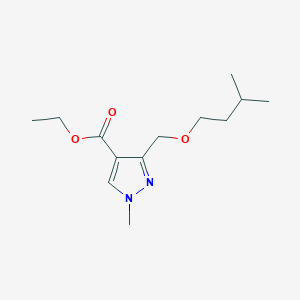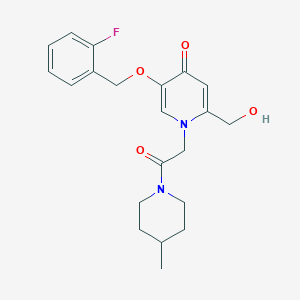![molecular formula C22H19F3N2O2S B2640820 1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 318951-54-1](/img/structure/B2640820.png)
1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-[3-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thiourea derivative, which means it contains a functional group with the general structure (R1R2N)(R3R4N)C=S, where R1, R2, R3, and R4 are organic groups. In this case, one of the organic groups is a benzo[f]chromen moiety, and another is a phenyl group with a trifluoromethyl substituent .
Physical And Chemical Properties Analysis
Some physical and chemical properties can be predicted based on its structure. It has a molecular weight of 432.46, and a density of 1.4±0.1 g/cm3. The boiling point is predicted to be 550.5±60.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A new series of biologically active derivatives related to the compound has been synthesized, demonstrating moderate to excellent antimicrobial activities against both bacterial (gram-positive and gram-negative strains) and fungal strains. The synthesis process highlights the development of an efficient eluent system for good separation of diastereomers with high yields. Among these compounds, several promising lead compounds were identified for their antimicrobial activities comparable with reference standards (Mannam et al., 2020).
Catalyst-Free Synthesis Approaches
Research also delves into the catalyst-free, one-pot synthesis of pharmaceutically interesting compounds, demonstrating the efficient synthesis of diverse functionalized derivatives under mild conditions. This approach emphasizes eco-friendliness, excellent yields, and the simplicity of the isolation process, which are critical for scalable applications in drug development and other scientific research areas (Brahmachari & Nayek, 2017).
Antibacterial Evaluation of Novel Compounds
Further research has explored the synthesis of novel compounds through one-pot multicomponent reactions, followed by cyclization processes, to produce compounds with significant in vitro antibacterial activity against various bacterial strains. This highlights the potential of these compounds in developing new antibacterial agents (Velpula et al., 2015).
Molecular Docking and Pharmacological Studies
Studies include molecular docking and pharmacological evaluations of new derivatives, providing insights into their interactions with biological targets. These studies help identify compounds with potential antibacterial properties and understand their mechanisms of action at the molecular level (Lal, Paliwal, & Bagade, 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2S/c23-22(24,25)15-5-3-6-16(10-15)26-21(30)27-20-14(11-28)12-29-18-9-8-13-4-1-2-7-17(13)19(18)20/h1-10,14,20,28H,11-12H2,(H2,26,27,30)/t14-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKBCUEJKHLAF-XOBRGWDASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(O1)C=CC3=CC=CC=C32)NC(=S)NC4=CC=CC(=C4)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=C(O1)C=CC3=CC=CC=C32)NC(=S)NC4=CC=CC(=C4)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

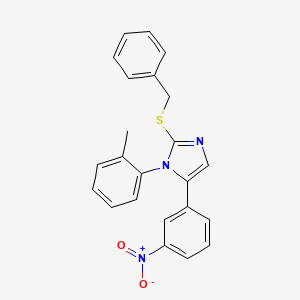
![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2640738.png)
![2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B2640739.png)
![N-[(2-Benzylcyclopropyl)methyl]-2-chloroacetamide](/img/structure/B2640740.png)

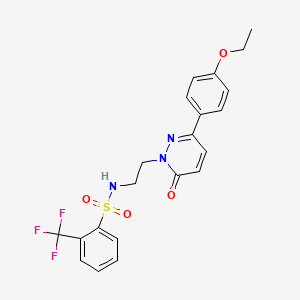
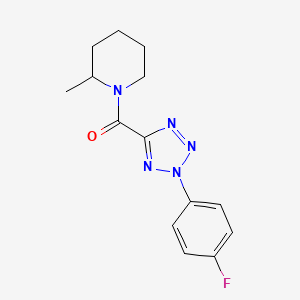
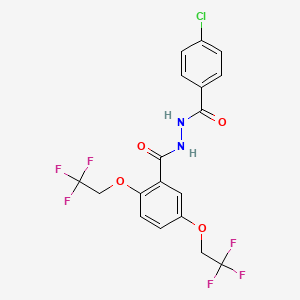

![1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2640751.png)

